Cyclohexanecarboxamide
Overview
Description
Cyclohexanecarboxamide and its derivatives are of significant interest in the field of chemistry due to their versatile chemical properties and potential applications in various domains, including catalysis and material science. The compound is known for its unique structure, which influences its reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of cyclohexanecarboxamide derivatives often involves catalytic processes and innovative reaction pathways. For instance, Hazra et al. (2014) described the synthesis of a copper(II) complex supported by cyclohexane-1,4-dicarboxylate, showcasing its efficacy as a pre-catalyst for cyclohexane oxidation (Hazra, Mukherjee, Silva, & Pombeiro, 2014). Additionally, Feng et al. (2018) highlighted a TEMPO-dependent tunable synthesis involving cyclohexa-1,3-dienes from cascade reactions, demonstrating the synthetic versatility of cyclohexane derivatives (Feng, Tian, Zhang, & Fan, 2018).
Molecular Structure Analysis
The molecular structure of cyclohexanecarboxamide derivatives plays a crucial role in their chemical behavior. Ozer, Solmaz, and Arslan (2021) provided insights into the crystal structure and molecular dynamics of N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide, revealing the stability conferred by intramolecular hydrogen bonding and the chair conformation of the cyclohexane ring (Ozer, Solmaz, & Arslan, 2021).
Chemical Reactions and Properties
Cyclohexanecarboxamide compounds are involved in a range of chemical reactions, underlining their chemical diversity and utility in synthesis. The study by Hu et al. (2012) on the PdCl(2)-catalyzed cyclization of o-alkynyltrifluoroacetanilides followed by isocyanide insertion, leading to 2-substituted 1H-indole-3-carboxamides, showcases the compound's reactivity and potential for creating complex molecular architectures (Hu, Liang, Zhao, Huang, & Zhu, 2012).
Physical Properties Analysis
The physical properties of cyclohexanecarboxamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular composition and structural configuration. Kaide et al. (2018) investigated the rheological properties and self-assembled structures of a newly synthesized organogelator, highlighting the impact of molecular structure on physical properties (Kaide, Saeki, Sakanishi, & Nakamura, 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of cyclohexanecarboxamide derivatives are closely linked to their molecular structure. The research by Wang et al. (2011) on the highly selective hydrogenation of phenol and derivatives over a Pd@carbon nitride catalyst in aqueous media demonstrates the compound's utility in catalytic processes and its potential for industrial applications (Wang, Yao, Li, Su, & Antonietti, 2011).
Scientific Research Applications
1. Hydrogenation of Cyclohexanecarboxamide
- Application Summary: Cyclohexanecarboxamide is used in the hydrogenation process to produce aminomethylcyclohexane. This process is conducted with silica-supported bimetallic catalysts composed of noble metal and group 6–7 elements .
- Methods of Application: The combination of rhodium and molybdenum with a molar ratio of 1:1 showed the highest activity. The effect of addition of various metal oxides was investigated on the catalysis of Rh–MoO x/ SiO 2, and the addition of CeO 2 much increased the activity and selectivity .
- Results: Higher hydrogen pressure and higher reaction temperature in the tested range of 2–8MPa and 393–433K, respectively, were favorable in view of both activity and selectivity. The highest yield of aminomethylcyclohexane obtained over Rh–MoO x/SiO 2+CeO 2 was 63% .
2. Synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide Derivatives
- Application Summary: Cyclohexanecarboxamide is used in the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .
3. Thermophysical Property Evaluation
- Application Summary: Cyclohexanecarboxamide is used in the evaluation of thermophysical properties. These properties are crucial in various scientific and industrial applications, including material design and process optimization .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .
4. Synthesis of N-(Arylcarbamothioyl)cyclohexanecarboxamide Derivatives
- Application Summary: Cyclohexanecarboxamide is used in the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
cyclohexanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZXMIKHJXIPEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061528 | |
Record name | Cyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanecarboxamide | |
CAS RN |
1122-56-1 | |
Record name | Cyclohexanecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1122-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CYCLOHEXANECARBOXAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16584 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanecarboxamide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.048 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOHEXANECARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A54A97YCR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.